2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure combining an indole moiety, a piperidine ring, and a trifluoromethoxyphenyl group, which may contribute to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable indole precursor, such as indole-3-carboxaldehyde, the indole ring is functionalized to introduce the necessary substituents.
Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.
Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to its indole and piperidine components.
Biological Research: The compound can be used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets such as receptors or enzymes. The indole moiety is known for its ability to interact with serotonin receptors, while the piperidine ring may enhance binding affinity and specificity. The trifluoromethoxyphenyl group could contribute to the compound’s lipophilicity and membrane permeability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O4/c25-24(26,27)34-17-10-8-16(9-11-17)28-23(33)22(32)19-14-30(20-7-3-2-6-18(19)20)15-21(31)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYFJTRFSITIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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